REACTION_CXSMILES
|
ClC(Cl)(O[C:5](=[O:11])OC(Cl)(Cl)Cl)Cl.[CH2:13]([O:15][C:16]([CH:18]1[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1)=[O:17])[CH3:14].C(N(CC)C(C)C)(C)C.O.[NH2:34][NH2:35]>C1COCC1>[CH2:13]([O:15][C:16]([CH:18]1[CH2:23][CH2:22][N:21]([C:5]([NH:34][NH2:35])=[O:11])[CH2:20][CH2:19]1)=[O:17])[CH3:14] |f:3.4|
|
Name
|
|
Quantity
|
9.44 g
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1CCNCC1
|
Name
|
|
Quantity
|
33 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
9.3 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Control Type
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UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
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CUSTOM
|
Details
|
The suspension was stirred for 18 h at rt
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
The suspension was filtered off
|
Type
|
WASH
|
Details
|
washed with THF (50 ml)
|
Type
|
CUSTOM
|
Details
|
The filtrate was transferred into a dropping funnel
|
Type
|
STIRRING
|
Details
|
The suspension was stirred for 3 h at 5° C
|
Duration
|
3 h
|
Type
|
WASH
|
Details
|
The reaction mixture was washed twice with brine (100 ml)
|
Type
|
EXTRACTION
|
Details
|
The aq. layers were extracted with EtOAc (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1CCN(CC1)C(=O)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.4 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 195.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |